N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and trifluoroethoxy groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly impact its bioavailability. For instance, compounds containing the 2,2,2-trifluoroethoxy group have been found to have significant bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 3,4-dichlorophenylmethanol through chlorination of phenol derivatives.
Etherification: The dichlorophenylmethanol is then subjected to etherification with 2,2,2-trifluoroethanol under acidic conditions to form the intermediate 3,4-dichlorophenylmethoxy-2,2,2-trifluoroethane.
Amidation: The final step involves the reaction of the intermediate with 2,5-dihydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trifluoroethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it into an amine under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichloroaniline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical resistance or thermal stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dichlorophenyl)methoxy]-2,5-dimethoxybenzamide
- N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)aniline
Uniqueness
Compared to similar compounds, N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both dichlorophenyl and trifluoroethoxy groups, which confer distinct chemical properties such as increased hydrophobicity and stability. These features enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F6NO4/c19-13-3-1-10(5-14(13)20)7-31-27-16(28)12-6-11(29-8-17(21,22)23)2-4-15(12)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDPBTUXAMQILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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